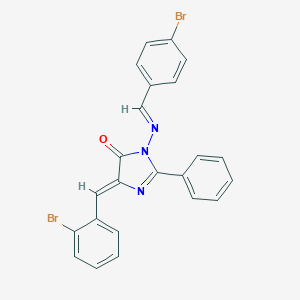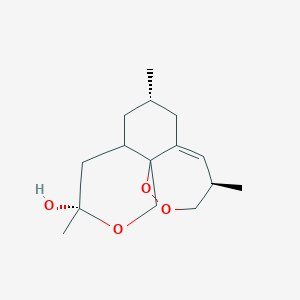
4-(o-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(o-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BBPI and is a derivative of imidazoline, a class of compounds that has been widely studied for their biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of BBPI involves its ability to modulate various signaling pathways that are involved in cell proliferation, apoptosis, and oxidative stress. BBPI has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. BBPI also activates the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell survival. Additionally, BBPI has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects:
BBPI has been found to have various biochemical and physiological effects in animal models and cell cultures. These effects include the inhibition of cancer cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of inflammation. BBPI has also been shown to improve cardiac function and reduce blood pressure in animal models of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BBPI in lab experiments include its high potency, selectivity, and low toxicity. BBPI is also easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using BBPI is its poor solubility in water, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for research on BBPI. One potential area of research is the development of BBPI analogs with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of BBPI and their downstream signaling pathways. Additionally, further studies are needed to determine the efficacy and safety of BBPI in human clinical trials.
Méthodes De Synthèse
The synthesis of BBPI involves the condensation of 2-bromo-4'-methoxybenzaldehyde and 4-bromo-2'-hydroxybenzaldehyde with 2-phenyl-1,2-diaminopropane in the presence of acetic acid. The reaction proceeds via a Schiff base formation followed by cyclization to form the imidazoline ring. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
BBPI has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, BBPI has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In neuroprotection, BBPI has been found to protect neurons from oxidative stress and prevent neuronal death in animal models of neurodegenerative diseases. In cardiovascular diseases, BBPI has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Propriétés
Numéro CAS |
126293-44-5 |
|---|---|
Formule moléculaire |
C23H15Br2N3O |
Poids moléculaire |
509.2 g/mol |
Nom IUPAC |
(5Z)-5-[(2-bromophenyl)methylidene]-3-[(E)-(4-bromophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15Br2N3O/c24-19-12-10-16(11-13-19)15-26-28-22(17-6-2-1-3-7-17)27-21(23(28)29)14-18-8-4-5-9-20(18)25/h1-15H/b21-14-,26-15+ |
Clé InChI |
JTJNHQUJJGJNQM-IKCALLGASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Br)/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2N=CC4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2N=CC4=CC=C(C=C4)Br |
Synonymes |
(5Z)-5-[(2-bromophenyl)methylidene]-3-[(4-bromophenyl)methylideneamino ]-2-phenyl-imidazol-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)